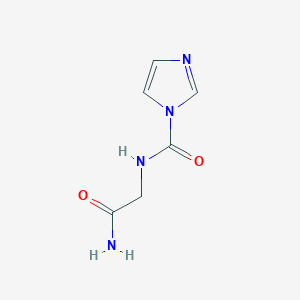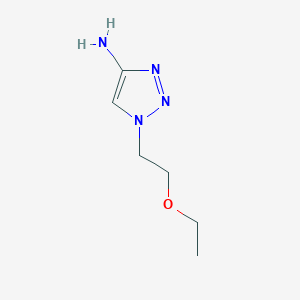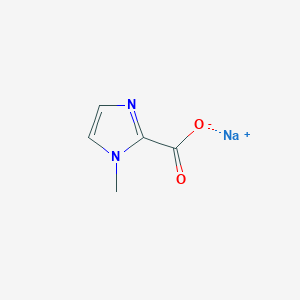
2-(4-Methylphenyl)pyrrolidin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)pyrrolidin-3-OL is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-methylphenyl group and a hydroxyl group at the 3-position. Pyrrolidines are widely used in medicinal chemistry due to their diverse biological activities and their ability to serve as versatile scaffolds for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)pyrrolidin-3-OL can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the catalytic hydrogenation of 4-methylphenylpyrrolidin-3-one using a palladium catalyst. This method allows for the selective reduction of the carbonyl group to a hydroxyl group, yielding the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)pyrrolidin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(4-Methylphenyl)pyrrolidin-3-one.
Reduction: 2-(4-Methylphenyl)pyrrolidin-3-amine.
Substitution: 2-(4-Nitrophenyl)pyrrolidin-3-OL, 2-(4-Bromophenyl)pyrrolidin-3-OL.
Scientific Research Applications
2-(4-Methylphenyl)pyrrolidin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)pyrrolidin-3-OL involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the 4-methylphenyl and hydroxyl substituents.
2-(4-Methylphenyl)pyrrolidin-3-one: The oxidized form of 2-(4-Methylphenyl)pyrrolidin-3-OL.
2-(4-Methylphenyl)pyrrolidin-3-amine: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both the 4-methylphenyl group and the hydroxyl group, which confer specific chemical and biological properties. These substituents enhance its ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound in research and development .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(4-methylphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-8-2-4-9(5-3-8)11-10(13)6-7-12-11/h2-5,10-13H,6-7H2,1H3 |
InChI Key |
CFSBMQRIRVAQCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(CCN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine](/img/structure/B13174945.png)
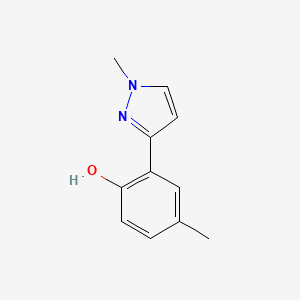
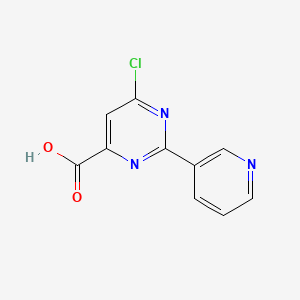
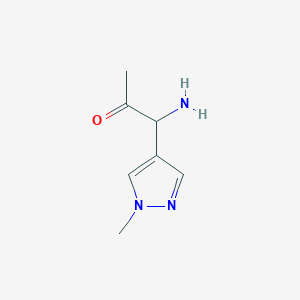
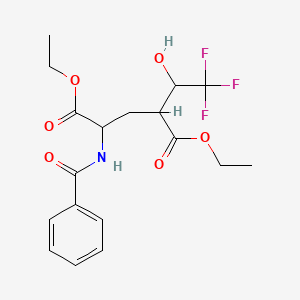
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13174986.png)
![ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13174987.png)
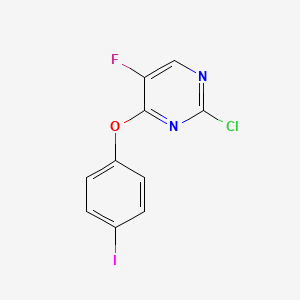
![1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine](/img/structure/B13174997.png)
![9-Oxa-2-azaspiro[5.5]undecan-4-ol](/img/structure/B13174998.png)
